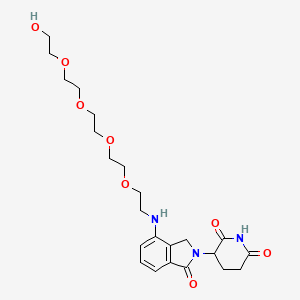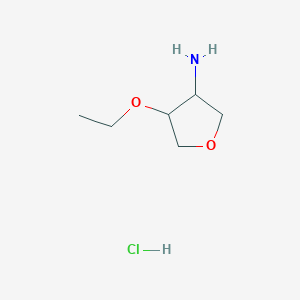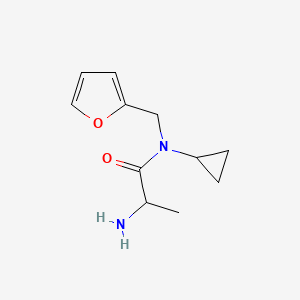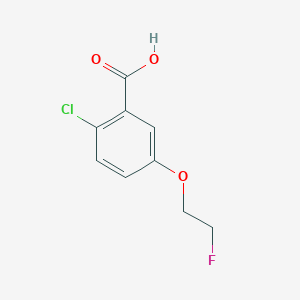
2-Chloro-5-(2-fluoroethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-fluoroethoxy)benzoic acid: is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chloro group at the second position and a fluoroethoxy group at the fifth position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-fluoroethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-5-iodobenzoic acid from methyl anthranilate through iodination, Sandmeyer reaction, and chlorination.
Fluoroethoxylation: The 2-chloro-5-iodobenzoic acid undergoes a nucleophilic substitution reaction with 2-fluoroethanol in the presence of a base such as potassium carbonate to introduce the fluoroethoxy group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2-fluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in acetonitrile or dimethylformamide (DMF) as a solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Esters: Formed by esterification of the carboxylic acid group.
Alcohols: Formed by reduction of the carboxylic acid group.
Scientific Research Applications
2-Chloro-5-(2-fluoroethoxy)benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-fluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate metabolic pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a fluoroethoxy group.
5-Chloro-2-(2-fluoroethoxy)benzoic acid: An isomer with the chloro and fluoroethoxy groups at different positions.
Uniqueness: 2-Chloro-5-(2-fluoroethoxy)benzoic acid is unique due to the specific positioning of the chloro and fluoroethoxy groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H8ClFO3 |
|---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
2-chloro-5-(2-fluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H8ClFO3/c10-8-2-1-6(14-4-3-11)5-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
AAPLMQAKHXMRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)

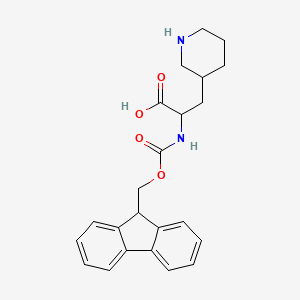
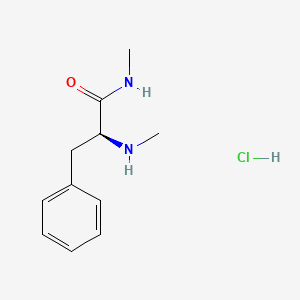
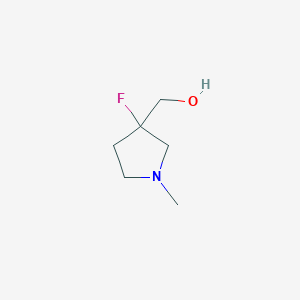
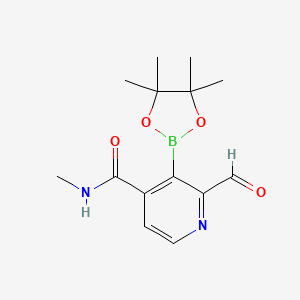

![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
